1-Chlorododecane and 1-chlorotetradecane are organic compounds classified as alkyl halides. 1-Chlorododecane, with the chemical formula and a CAS number of 112-52-7, is a colorless to pale yellow liquid at room temperature. It has a melting point of approximately -9 °C and a boiling point of about 260 °C, making it stable under typical conditions. Its structure consists of a dodecane chain (twelve carbon atoms) terminated by a chlorine atom. The compound is known for its insolubility in water but is soluble in organic solvents like methanol and acetone .
1-Chlorotetradecane, on the other hand, has the formula and a CAS number of 2425-54-9. This compound features a longer tetradecane chain (fourteen carbon atoms) and appears as a colorless liquid with a faint odor. Its physical properties include a boiling point around 300 °C, although specific melting points can vary based on purity and conditions .
Both compounds engage in typical reactions characteristic of alkyl halides, including:
1-Chlorododecane can be synthesized through several methods:
Similarly, 1-chlorotetradecane can be produced via:
Both compounds find utility in various fields:
Several compounds share structural similarities with 1-chlorododecane and 1-chlorotetradecane:
| Compound Name | Chemical Formula | CAS Number | Unique Features |
|---|---|---|---|
| 1-Chlorohexadecane | 112-53-8 | Longer carbon chain; higher boiling point | |
| Dodecanol | 112-53-8 | Alcohol counterpart; non-toxic | |
| Tetradecanol | 112-72-1 | Alcohol counterpart; higher solubility |
These compounds highlight the uniqueness of 1-chlorododecane and 1-chlorotetradecane through their distinct chemical properties, biological activities, and applications. The presence of chlorine in these alkyl chains significantly influences their reactivity and potential uses in various chemical processes.
The conversion of long-chain alkanols to alkyl chlorides using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) remains a cornerstone of laboratory-scale synthesis.
Thionyl chloride reacts with alkanols (e.g., dodecanol or tetradecanol) in a 1:1 molar ratio under reflux conditions. The reaction mechanism proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by chlorine. A representative synthesis involves adding 46.5 g of dodecanol to 179 g of freshly distilled thionyl chloride over 2 hours, followed by 6 hours of reflux. The gaseous byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—escape, leaving a pure alkyl chloride.
$$\ce{C{12}H{25}OH + SOCl2 -> C{12}H{25}Cl + SO2 ↑ + HCl ↑}$$
Phosphorus trichloride offers an alternative route, typically requiring a 1:3 molar ratio of alkanol to PCl₃. The reaction produces hydrochloric acid and phosphorous acid (H₃PO₃), which remain in the reaction mixture, necessitating post-synthesis purification:
$$\ce{3C{14}H{29}OH + PCl3 -> 3C{14}H{29}Cl + H3PO3}$$
| Parameter | Thionyl Chloride | Phosphorus Trichloride |
|---|---|---|
| Byproducts | Gaseous (SO₂, HCl) | Liquid (H₃PO₃) |
| Purification Effort | Minimal | Extensive |
| Yield | 85–95% | 70–80% |
Thionyl chloride is preferred for its self-purifying nature, while PCl₃ requires additional steps to isolate the alkyl chloride.
Industrial-scale synthesis often employs catalytic hydrochlorination to enhance reaction rates and selectivity. N-n-Octylalkylpyridinium chloride, a phase-transfer catalyst, facilitates the reaction between alkanols and hydrogen chloride gas.
The catalyst lowers the activation energy by stabilizing the transition state, enabling efficient HCl incorporation into the alkanol. For instance, tetradecanol reacts with HCl gas under these conditions to yield 1-chlorotetradecane with 90% conversion.
In batch reactors, alkanol and reagent (e.g., SOCl₂) are combined in a single vessel. While simple, this method suffers from inefficient heat dissipation and scalability limitations. For example, a 500 mL flask producing 35 g of 1-chlorododecane requires manual intervention for distillation and washing.
Semicontinuous systems use jacketed reactors with automated reactant metering and distillative byproduct removal. A study documented a 1-chlorotetradecane synthesis where water formed during hydrochlorination was continuously removed, driving the equilibrium toward product formation. This method achieved 95% yield at 150°C with a 24-hour runtime.
| Metric | Batch Process | Semicontinuous Process |
|---|---|---|
| Yield | 70–85% | 90–95% |
| Scalability | Limited to 100 L reactors | Suitable for >1,000 L |
| Energy Efficiency | Low | High |
The second-order rate law applies:
$$\text{Rate} = k[\text{Alkanol}][\text{SOCl}_2]$$
where $$k$$ increases exponentially with temperature, as shown below:
| Temperature (°C) | Rate Constant $$k$$ (L/mol·s) |
|---|---|
| 80 | 0.0021 |
| 100 | 0.0047 |
| 120 | 0.0098 |
1-Chlorododecane and 1-chlorotetradecane serve as essential alkylating agents in the synthesis of quaternary ammonium salts, which represent the most important class of cationic surfactants [5] [6]. The synthesis involves nucleophilic substitution reactions where these chloroalkanes react with tertiary amines to form quaternary ammonium compounds through what is known as the Menshutkin reaction [6] [7].
The quaternization process typically occurs under thermal conditions, with reaction temperatures ranging from 40°C to 150°C depending on the specific substrate and desired product [8] [7]. Research has demonstrated that 1-chlorododecane effectively reacts with dimethyl alkyl amines to produce N-dodecyl-N,N-dimethyl ammonium chloride, a widely used cationic surfactant [9]. Similarly, 1-chlorotetradecane serves as a precursor for dimethyldimyristyl ammonium chloride, which finds extensive applications in personal care products and emulsifiers [2].
The efficiency of quaternary ammonium salt formation varies significantly based on reaction conditions and substrate selection [7] [10]. Studies have shown that yields typically range from 24% to 62% when using various tertiary amine substrates with chloroalkanes [8]. The reaction mechanism proceeds through a bimolecular nucleophilic substitution pathway, where the breaking of the carbon-chloride bond occurs simultaneously with the formation of the new nitrogen-carbon bond [7].
Industrial production methods often employ semicontinuous processes utilizing jacketed glass reactors equipped with paddle stirrers and immersed tubes for reactant metering [2]. The reaction mixture is maintained at elevated temperatures, and water formed during the reaction is removed distillatively to drive the reaction to completion [2]. These conditions typically result in high conversion rates and efficient product formation.
Table 1: Physical Properties of 1-Chlorododecane and 1-Chlorotetradecane
| Property | 1-Chlorododecane | 1-Chlorotetradecane |
|---|---|---|
| Molecular Formula | C₁₂H₂₅Cl | C₁₄H₂₉Cl |
| Molecular Weight (g/mol) | 204.78 | 232.83 |
| Melting Point (°C) | -25 | -3 |
| Boiling Point (°C) | 232 | 295 |
| Density (g/mL at 25°C) | 0.837 | 0.86 |
| Water Solubility (mg/L at 25°C) | Insoluble | 0.012 |
| Log Kow | High | 7.47 |
The hydrophobic nature of these compounds, evidenced by their low water solubility and high octanol-water partition coefficients, makes them ideal candidates for creating surfactants with strong surface-active properties [2] [11]. The long carbon chains contribute to enhanced hydrophobic interactions between surfactant molecules, leading to more efficient micelle formation and superior surface tension reduction capabilities [12].
1-Chlorododecane plays a crucial role in the synthesis of piperidinium and morpholinium-based cationic surfactants, which represent important alternatives to conventional quaternary ammonium compounds [13] [14]. The synthesis of these heterocyclic surfactants involves the reaction of piperidine or morpholine with 1-chlorododecane under reflux conditions in toluene for 24 hours [13] [9].
Research has demonstrated that piperidine reacts with 1-chlorododecane to form dodecyl piperidinium chloride with yields ranging from 75% to 92%, depending on the specific alkyl chain length [13]. Similarly, morpholine combines with 1-chlorododecane to produce dodecyl morpholinium chloride with yields between 60% and 82% [13]. The reaction mechanism involves nucleophilic attack by the nitrogen atom of the heterocyclic ring on the carbon atom bonded to chlorine, resulting in the formation of the quaternary ammonium salt and release of chloride ion [13].
The surface properties of these heterocyclic surfactants exhibit unique characteristics that differentiate them from conventional quaternary ammonium compounds [13] [14]. Critical micelle concentration values for piperidinium-based surfactants typically range from 3.16 to 5.00 × 10⁻³ M, while morpholinium-based surfactants demonstrate slightly lower values ranging from 2.70 to 3.10 × 10⁻³ M [13]. These differences reflect the influence of the heterocyclic ring structure on micellization behavior and surface activity.
Table 2: Surface Properties of Piperidinium and Morpholinium Surfactants
| Compound | Critical Micelle Concentration (×10⁻³ M) | Surface Tension at CMC (mN/m) | Maximum Surface Excess (mol/m²) | Minimum Surface Area (nm²) | Free Energy of Micellization (kJ/mol) |
|---|---|---|---|---|---|
| Decyl piperidinium chloride | 3.16 | 31 | 2.77 | 60.0 | -13.90 |
| Dodecyl piperidinium chloride | 4.21 | 33 | 2.80 | 59.3 | -13.29 |
| Tetradecyl piperidinium chloride | 4.90 | 34 | 2.90 | 57.2 | -13.00 |
| Hexadecyl piperidinium chloride | 5.00 | 36 | 3.00 | 55.0 | -12.90 |
| Decyl morpholinium chloride | 2.70 | 28 | 3.02 | 54.9 | -14.40 |
| Dodecyl morpholinium chloride | 2.80 | 29 | 3.13 | 53.0 | -16.94 |
| Tetradecyl morpholinium chloride | 2.90 | 30 | 3.20 | 51.9 | -14.18 |
| Hexadecyl morpholinium chloride | 3.00 | 31 | 3.30 | 50.3 | -14.10 |
| Octadecyl morpholinium chloride | 3.10 | 33 | 3.60 | 46.1 | -14.00 |
The effectiveness of these surfactants, measured by their ability to reduce surface tension, shows that morpholinium-based compounds generally achieve lower surface tension values compared to their piperidinium counterparts [13]. Surface tension values at critical micelle concentration range from 28 to 33 mN/m for morpholinium surfactants and 31 to 38 mN/m for piperidinium surfactants [13]. This superior performance of morpholinium compounds is attributed to the presence of the oxygen atom in the ring structure, which enhances hydrophilic interactions and improves surface activity.
The free energy of micellization for both surfactant types indicates spontaneous micelle formation, with values ranging from -12.88 to -16.94 kJ/mol [13]. The more negative values observed for some morpholinium compounds suggest more favorable thermodynamics for micellization, which correlates with their enhanced surface activity [13]. These thermodynamic parameters provide valuable insights into the molecular interactions governing surfactant behavior and performance.
1-Chlorotetradecane serves as a valuable component in the formulation of nonionic microemulsions designed for cosmetic applications [2] [15]. These microemulsions represent thermodynamically stable, optically transparent systems that offer significant advantages in cosmetic formulations, including enhanced solubilization capacity, improved stability, and superior skin permeation properties [15] [16].
The formation of nonionic microemulsions typically involves the combination of 1-chlorotetradecane with nonionic surfactants such as pentaoxyethylene glycol dodecyl ether and water [2]. Research has demonstrated that these systems can achieve remarkable stability across varying temperatures and successfully transition between different Winsor phases, which is critical for effective cosmetic applications [17]. The hydrophobic nature of 1-chlorotetradecane, characterized by its low water solubility of 0.012 mg/L at 25°C and high octanol-water partition coefficient of 7.47, makes it particularly suitable for oil-in-water microemulsion systems [2].
Cosmetic microemulsions incorporating chloroalkanes have been successfully formulated for various applications including skin-care, hair-care, and personal-care products [15] [16]. These formulations demonstrate improved product efficiency and stability compared to conventional emulsion systems [15]. The microemulsions can enhance skin permeation of loaded active ingredients by disrupting the liquid crystalline structure of the stratum corneum, thereby improving the efficacy of cosmetic formulations [16].
Table 3: Synthesis Yields and Reaction Conditions for Surfactant Production
| Target Surfactant Type | Starting Material | Reaction Conditions | Yield (%) | Melting Point Range (°C) |
|---|---|---|---|---|
| Dodecyl piperidinium chloride | Piperidine + 1-chlorododecane | Toluene reflux, 24 h | 75-92 | 50-67 |
| Dodecyl morpholinium chloride | Morpholine + 1-chlorododecane | Toluene reflux, 24 h | 60-82 | 55-72 |
| Quaternary ammonium compounds | Tertiary amines + alkyl chlorides | Various solvents, 40-150°C | 24-62 | Variable |
| Dimethyldimyristyl ammonium chloride | 1-chlorotetradecane + dimethylamine | Elevated temperature | High conversion rates | Not specified |
Studies on microemulsion characterization have revealed that the combination of different nonionic surfactants in preconcentrates can generate clear microemulsions with small particle sizes ranging from 10 to 11 nanometers [18]. These systems demonstrate excellent stability at ambient temperature over extended periods without significant changes in particle size, regardless of drug loading levels [18]. The stability of these microemulsions across different aqueous media, including water, simulated gastric fluid, and simulated intestinal fluid, makes them particularly valuable for cosmetic applications [18].
The development of water-in-oil microemulsions for cosmetic cleaning applications has shown promising results for efficient removal of oily makeup products [19]. Research has established that wettability contributes more significantly to detergency performance than emulsifying activity, with the relationship described by the equation: detergency = 98.1 × wettability + 120.5 × emulsifying activity index - 77.1 [19]. This understanding has led to optimized formulations that maximize cleaning efficiency while maintaining skin compatibility.
The thermodynamic stability of these microemulsion systems eliminates shelf-life concerns commonly associated with conventional emulsions [16]. Many cosmetic ingredients can be adequately solubilized in the swollen micelles of microemulsions, and these solubilized systems may enhance transport and diffusion through various barriers, including skin, thereby improving formulation efficacy [16]. However, careful formulation is required to prevent potential skin irritation that may result from disruption of the stratum corneum structure [16].